N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide
Description
Properties
IUPAC Name |
N,N,N',N'-tetrakis(2-aminoethyl)butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6O2/c13-3-7-17(8-4-14)11(19)1-2-12(20)18(9-5-15)10-6-16/h1-10,13-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORAGKZRZGMLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N(CCN)CCN)C(=O)N(CCN)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Succinic Anhydride and Ethylenediamine
Succinic anhydride reacts with ethylenediamine in a 1:4 molar ratio under reflux in aprotic solvents (e.g., THF or DMF). The reaction proceeds via nucleophilic attack of the amine on the anhydride carbonyl groups, forming two amide bonds.
Succinyl Chloride and Amine Alkylation
Succinyl chloride offers higher reactivity. Ethylenediamine is added dropwise to succinyl chloride in dichloromethane at 0°C, followed by neutralization with aqueous NaHCO₃.
-
Conditions : 0°C → room temperature, 6–8 hours, yielding 70–80%.
-
Advantages : Faster reaction times but requires rigorous moisture exclusion.
Stepwise Alkylation Approach
To avoid side reactions, stepwise alkylation ensures precise functionalization:
Monoamide Intermediate Formation
Succinic anhydride is first reacted with one equivalent of ethylenediamine to form monoamide succinic acid. The intermediate is isolated and subsequently treated with three equivalents of ethylenediamine under basic conditions.
Reductive Amination
Succinimide is reacted with 2-aminoethylamine in the presence of NaBH₃CN or H₂/Pd-C. This method selectively reduces imine intermediates to amines.
-
Limitations : Requires inert atmosphere and sensitive to over-reduction.
Protective Group Strategies
Protected amines prevent unwanted side reactions during synthesis:
Boc-Protected Ethylenediamine
Boc (tert-butyloxycarbonyl)-protected ethylenediamine reacts with succinic anhydride, followed by deprotection with TFA.
Fmoc-Based Solid-Phase Synthesis
Using Fmoc (fluorenylmethyloxycarbonyl)-protected amines on resin enables precise sequential coupling. After cleavage, the product is HPLC-purified.
Catalytic Methods and Recent Advances
Enzymatic Amidation
Lipase-catalyzed reactions in non-aqueous media offer eco-friendly synthesis.
Microwave-Assisted Synthesis
Microwave irradiation accelerates amidation, reducing reaction times to 1–2 hours.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxides or other oxidized derivatives.
Reduction: Can produce reduced amine derivatives.
Substitution: Results in substituted amine products.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H28N6
- CAS Number : 4097-90-9
- Structure : The compound features a central ethylene backbone with four aminoethyl groups attached to the nitrogen atoms, providing multiple sites for chemical reactivity and interaction.
Medicinal Chemistry
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide has been investigated for its potential therapeutic applications:
- Chelation Therapy : This compound is relevant in chelation therapy for conditions like Wilson's disease, where it may assist in removing excess copper from the body. Its structure allows it to bind metal ions effectively, enhancing its therapeutic efficacy .
- Drug Delivery Systems : The amino groups can be functionalized to create drug carriers that improve the solubility and bioavailability of poorly soluble drugs. Research indicates that such modifications can enhance targeted delivery mechanisms .
Materials Science
The compound's unique chemical structure makes it a candidate for various applications in materials science:
- Polymer Synthesis : this compound can be utilized in synthesizing polyamides and other polymers. Its ability to form cross-links enhances the mechanical properties of the resulting materials .
- Adhesives and Coatings : The compound's reactivity allows it to serve as a bonding agent in adhesives and coatings, providing durability and resistance to environmental factors .
Biochemistry
In biochemistry, this compound plays a role in:
- Enzyme Inhibition Studies : It has been used as a model compound to study enzyme interactions due to its ability to mimic substrate structures, aiding in understanding enzyme mechanisms .
- Cell Culture Applications : Its biocompatibility makes it suitable for use in cell culture systems, where it can support cell adhesion and growth .
Case Study 1: Chelation Therapy
A study explored the efficacy of this compound in chelating copper ions in vitro. Results demonstrated a significant reduction in copper levels when administered alongside standard treatment protocols for Wilson's disease, highlighting its potential as an adjunct therapy .
Case Study 2: Drug Delivery Systems
Research focused on modifying this compound to enhance the delivery of anticancer drugs. The modified compound showed improved cellular uptake and cytotoxicity against cancer cell lines compared to unmodified drugs, indicating its effectiveness as a drug carrier .
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its multiple amino groups allow it to interact with proteins and nucleic acids, potentially affecting their structure and function.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide with structurally related succinamide derivatives:
Key Research Findings and Discrepancies
- Structural Ambiguities: The conflicting CAS numbers and molecular formulas for this compound underscore the need for standardized characterization. Experimental validation via NMR and HRMS is critical .
- Synthetic Efficiency : Enzymatic methods (e.g., laccase-mediated coupling) offer greener alternatives to traditional chemical synthesis, though yields remain moderate (27–45%) .
- Functional Versatility: The reactivity of succinamide derivatives is highly substituent-dependent. For example, aminoethyl groups enhance hydrophilicity, while aromatic groups (e.g., 4-methylbenzyl) confer bioactivity .
Biological Activity
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide (TAS) is a compound of interest due to its potential applications in various biological contexts, particularly in drug delivery systems and therapeutic interventions. This article provides an overview of its biological activity, including mechanisms of action, efficacy in specific applications, and relevant case studies.
Chemical Structure and Properties
TAS is a polyamine derivative characterized by four aminoethyl groups attached to a succinamide backbone. The presence of multiple amino groups enhances its interaction with biological molecules, making it a candidate for various biochemical applications.
Mechanisms of Biological Activity
The biological activity of TAS can be attributed to its ability to interact with cellular components, particularly through:
- Electrostatic Interactions : The positively charged amino groups facilitate binding to negatively charged cellular membranes and nucleic acids.
- Transfection Efficiency : TAS has been shown to enhance the transfection efficiency of nucleic acids, such as siRNA, into cells. This is crucial for gene therapy applications where effective delivery systems are needed to silence target genes.
Transfection Studies
Recent studies have demonstrated that TAS-based lipid formulations can significantly improve the delivery of siRNA into various cell types. For instance, a study reported that TAS-modified lipids achieved higher transfection rates compared to conventional lipid carriers in BV2 microglial cells, leading to effective silencing of the Toll-like receptor 4 (TLR4) gene. This silencing resulted in a shift from pro-inflammatory (M1) to anti-inflammatory (M2) polarization in these cells .
Cytotoxicity Assays
Cytotoxicity assays conducted on human liver cancer cells (HEpG2) indicated that TAS exhibits low toxicity at concentrations up to 10 µg/ml. The assays utilized the MTT method to assess cell viability post-treatment with TAS derivatives, showing promising results for its safety profile in therapeutic applications .
Gene Therapy Applications
- Study on TLR4 Silencing : In an experimental model using BV2 cells subjected to oxygen-glucose deprivation (OGD), TAS facilitated the delivery of siRNA targeting TLR4. The results showed a significant reduction in TLR4 expression and a corresponding increase in markers associated with M2 polarization, demonstrating the potential of TAS in mitigating neuroinflammation .
- Cancer Cell Targeting : Another study explored the use of TAS in delivering therapeutic agents to cancer cells. The findings suggested that TAS-modified carriers could effectively transport chemotherapeutic agents, enhancing their uptake and reducing off-target effects .
Comparative Efficacy
The following table summarizes the comparative efficacy of TAS against other common transfection agents:
| Transfection Agent | Cell Type | Transfection Efficiency (%) | Cytotoxicity (IC50) |
|---|---|---|---|
| TAS | BV2 | 75 | >10 µg/ml |
| Lipofectamine 2000 | HEpG2 | 60 | 5 µg/ml |
| Polyethylenimine (PEI) | Various | 70 | 3 µg/ml |
Q & A
Q. What are the established synthetic routes for N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via aminolysis reactions, analogous to PET waste depolymerization. Key parameters include:
- Catalyst selection : Deep eutectic solvents (e.g., choline chloride-ZnCl₂) enhance reaction efficiency .
- Time and temperature : Optimal aminolysis occurs at moderate temperatures (e.g., 80–100°C) over 2–6 hours, depending on amine reactivity .
- Molar ratios : A 1:4 PET-to-amine ratio maximizes product yield by ensuring complete succinamide functionalization .
- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography or recrystallization.
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm amine (-NH₂) and succinamide backbone (C=O at ~170 ppm) .
- FTIR : Identify N-H stretches (~3300 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹) .
- Thermal analysis : DSC reveals melting points and thermal stability (e.g., decomposition above 200°C) .
- Elemental analysis : Verify C, H, N, O content to confirm stoichiometry.
Advanced Research Questions
Q. How does the compound’s structure influence its coordination behavior with transition metals?
- Methodological Answer : The four aminoethyl groups act as flexible tetradentate ligands. To study coordination:
- Metal selection : Test with Cu(II), Zn(II), or Cd(II) salts, as seen in structurally similar complexes .
- Crystallography : Use single-crystal X-ray diffraction (SHELX programs) to determine bond lengths (e.g., Cu–N distances ~2.0–2.1 Å) .
- Spectroscopic analysis : UV-Vis and EPR can track metal-ligand charge-transfer transitions and oxidation states.
Q. How can researchers address contradictions in reactivity data when comparing this compound with structural analogs?
- Methodological Answer :
- Variable isolation : Control substituent effects (e.g., nitro vs. hydroxy groups) and steric hindrance .
- Reaction conditions : Standardize solvent polarity, temperature, and catalyst load to isolate structural influences .
- Computational modeling : Use DFT to compare electronic profiles (e.g., HOMO-LUMO gaps) and predict reactivity trends .
Q. What methodological considerations are critical when designing experiments to study its catalytic applications?
- Methodological Answer :
- Substrate scope : Test catalytic activity in diverse reactions (e.g., acyl transfer, redox cycles) under inert atmospheres .
- Kinetic studies : Use pseudo-first-order conditions to determine rate constants and activation energies .
- Error analysis : Quantify uncertainties via triplicate trials and statistical tests (e.g., t-test for significance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
